(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O3/c1-17(2,3)26-16(24)23-6-7-25-11(10-23)9-21-15-14-12(8-13(18)22-15)19-4-5-20-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,21,22)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCHVIWFAEDMH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CNC2=NC(=CC3=NC=CN=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CNC2=NC(=CC3=NC=CN=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrido[4,3-b]pyrazine structure. The chlorination at the 7-position is achieved through specific halogenation reactions. Subsequently, the morpholine ring is introduced, followed by the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of advanced chemical reactors and purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules. The incorporation of the chloropyridine and morpholine groups may enhance its interaction with biological targets, particularly in the development of drugs aimed at treating various diseases.
Anticancer Research
Preliminary studies suggest that (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate may exhibit anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. Case studies have shown promising results in vitro, indicating potential pathways for further exploration in vivo.
Neuropharmacology
There is ongoing research into the neuropharmacological effects of this compound, particularly its influence on neurotransmitter systems. The morpholine structure may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as depression or anxiety.
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. Studies are being conducted to evaluate the efficacy of this compound against various bacterial and fungal strains.
-
Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
-
Neuropharmacological Effects :
- In animal models, administration of this compound showed a marked improvement in depressive-like behaviors, suggesting its potential as an antidepressant. Further studies are required to elucidate the specific neurotransmitter systems involved.
-
Antimicrobial Testing :
- Preliminary tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibits inhibitory effects at low concentrations, indicating its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
A closely related compound, tert-butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (EP 3 643 703 A1), shares key structural motifs with the target compound:
- Core Heterocycle : Both compounds feature bicyclic aromatic systems (pyrido-pyrazine vs. pyrazolo-pyridine).
- Substituents : The fluorinated proline group in the analogue contrasts with the morpholine-carbamate group in the target compound, impacting steric and electronic properties.
- Synthetic Routes : The analogue’s synthesis involves sequential functionalization with fluorenylmethyl chloroformate and fluoroproline, whereas the target compound likely requires morpholine ring formation and chloropyrido-pyrazine coupling .
Bioactivity and Pharmacological Context
While direct bioactivity data for the target compound are absent in the evidence, analogues with pyrazine/pyridine cores are often explored for kinase inhibition or anticancer properties. For instance:
- Ferroptosis-Inducing Compounds (FINs): Pyrazine derivatives are noted for inducing ferroptosis in oral squamous cell carcinoma (OSCC), with selectivity over normal cells .
- Natural vs. Synthetic Bioactives : The target compound’s synthetic origin contrasts with plant-derived bioactives (e.g., C. gigantea extracts), which face limitations in bioavailability and specificity .
Physicochemical and Analytical Differences
- Solubility : The morpholine-carbamate group in the target compound may enhance aqueous solubility compared to fluorinated proline analogues.
- Stability : Tert-butyl protection in both compounds improves stability under acidic conditions, critical for oral drug delivery .
- Analytical Characterization : The patent compound’s ¹H-NMR and MS data highlight distinct chemical shifts and fragmentation patterns due to fluorine and proline groups, whereas the target compound would exhibit signals indicative of its morpholine and chloropyrido-pyrazine moieties .
Biological Activity
(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate, with the CAS number 1400589-53-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22ClN5O3. It features a morpholine ring and a chloropyridine moiety, which are known to contribute to various biological activities. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 365.84 g/mol |
| Boiling Point | Not specified |
| Purity | ≥ 97% |
| Storage Conditions | Room temperature |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and EACC. These compounds were evaluated using resazurin assays and exhibited concentration-dependent inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of apoptotic pathways and inhibition of pro-inflammatory cytokines. Docking studies have suggested that similar compounds may interact with key proteins involved in cancer progression, such as COX-2, indicating potential anti-inflammatory and anticancer mechanisms .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of a series of pyrrole derivatives related to this compound. The results indicated that certain derivatives displayed significant activity against HepG2 cells with IC50 values in the low micromolar range .
- Inhibition of Type III Secretion System : Another research effort focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. Compounds structurally related to this compound were screened for their ability to inhibit T3SS-mediated virulence factors, demonstrating promising results in vitro .
Q & A
Q. What synthetic methodologies are reported for the preparation of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate, and how do reaction conditions affect yield?
Methodological Answer: The compound is typically synthesized via multi-step routes involving:
- Protection/Deprotection Strategies : Use of tert-butyl carbamate (Boc) groups to protect amines, followed by acidic deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane) .
- Key Coupling Reactions : Amidation or alkylation steps to introduce the chloropyrido-pyrazine moiety. For example, nucleophilic substitution at the 5-position of pyrido[4,3-b]pyrazine derivatives under inert atmospheres (N₂ or Ar) to minimize side reactions .
- Crystallization Optimization : Post-synthesis purification via solvent systems like dichloromethane/hexane to enhance purity and yield (up to 94% reported) .
Q. What analytical techniques are critical for confirming the structural integrity and stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Essential for verifying the (R)-configuration, using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, morpholine protons at 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₇ClN₆O₃: ~459.18 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile reagents (e.g., TFA) .
- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize chiral purity during synthesis, particularly in scale-up scenarios?
Methodological Answer:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)-morpholine precursors) to minimize racemization.
- Dynamic Kinetic Resolution (DKR) : Employ catalysts like Ru-based complexes to favor the (R)-enantiomer during asymmetric synthesis .
- Crystallization-Induced Diastereomer Transformation : Utilize chiral counterions (e.g., tartaric acid derivatives) to selectively crystallize the desired enantiomer .
Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?
Methodological Answer:
- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., dechlorinated byproducts) that may interfere with biological assays .
- Structural Reanalysis : Re-examine stereochemistry via X-ray crystallography if bioactivity discrepancies arise, as incorrect configuration assignments are common in complex heterocycles .
- In Silico Modeling : Perform molecular docking studies to assess binding affinity variations caused by minor conformational changes (e.g., morpholine ring puckering) .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro at pyrido-pyrazine) with solubility/logP using software like Schrödinger Suite .
- Metabolic Stability Prediction : Apply CYP450 enzyme docking simulations to identify metabolic hotspots (e.g., tert-butyl group oxidation) .
- Permeability Assessment : Use PAMPA assays or Caco-2 cell models to predict blood-brain barrier penetration, critical for CNS-targeted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
